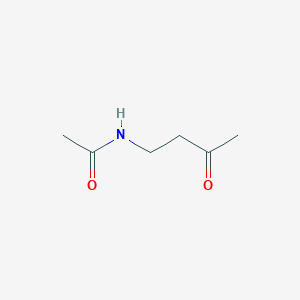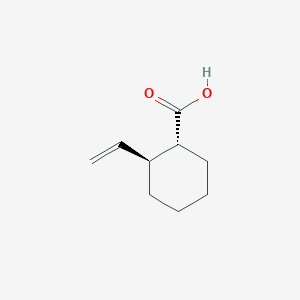
(1R,2S)-2-Ethenylcyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-Ethenylcyclohexane-1-carboxylic acid, commonly known as VCH, is an important chiral building block used in the synthesis of various pharmaceuticals and agrochemicals. This compound is a white crystalline solid with a molecular weight of 154.20 g/mol and a melting point of 61-63°C. In recent years, VCH has gained significant attention due to its potential applications in the pharmaceutical industry.
Mecanismo De Acción
The mechanism of action of VCH is not well understood. However, it is believed to act as a chiral auxiliary in various chemical reactions, facilitating the formation of chiral products with high enantiomeric excess. VCH has also been found to exhibit antifungal and antimicrobial activity.
Biochemical and Physiological Effects:
VCH has not been extensively studied for its biochemical and physiological effects. However, it has been found to exhibit low toxicity and is considered safe for use in laboratory experiments. VCH has also been found to have low environmental impact.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
VCH is a versatile chiral building block that can be used in a wide range of chemical reactions. It is readily available and can be synthesized in high yields with high enantiomeric excess. However, the use of VCH in laboratory experiments is limited by its high cost and the need for specialized equipment and expertise.
Direcciones Futuras
There are several potential future directions for research on VCH. One area of interest is the development of new catalytic systems for the synthesis of VCH with improved selectivity and yield. Another area of interest is the investigation of the mechanism of action of VCH and its potential applications in the synthesis of new drugs and agrochemicals. Additionally, there is a need for further studies on the biochemical and physiological effects of VCH, particularly with regard to its potential toxicity and environmental impact.
Conclusion:
In conclusion, (1R,2S)-2-Ethenylcyclohexane-1-carboxylic acid is an important chiral building block with potential applications in the pharmaceutical and agrochemical industries. The synthesis of VCH is achieved through catalytic hydrogenation of 2-vinylcyclohexanone using a rhodium-based catalyst. VCH has been extensively studied for its potential applications in the synthesis of various pharmaceuticals and agrochemicals. However, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of VCH.
Métodos De Síntesis
The synthesis of VCH involves the catalytic hydrogenation of 2-vinylcyclohexanone using a rhodium-based catalyst. The reaction is carried out under mild conditions and yields high enantiomeric excess (ee) of the desired (1R,2S)-isomer. The use of chiral ligands in the catalytic system has been found to improve the selectivity and yield of the reaction.
Aplicaciones Científicas De Investigación
VCH has been extensively studied for its potential applications in the synthesis of various pharmaceuticals. It is a key intermediate in the synthesis of several drugs, including the antihypertensive agent, moexipril, and the anti-inflammatory drug, ibuprofen. VCH is also used in the synthesis of agrochemicals, such as the insecticide, cypermethrin.
Propiedades
Número CAS |
180908-13-8 |
|---|---|
Nombre del producto |
(1R,2S)-2-Ethenylcyclohexane-1-carboxylic acid |
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
(1R,2S)-2-ethenylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-2-7-5-3-4-6-8(7)9(10)11/h2,7-8H,1,3-6H2,(H,10,11)/t7-,8-/m1/s1 |
Clave InChI |
YCRVZAXGQMICFJ-HTQZYQBOSA-N |
SMILES isomérico |
C=C[C@@H]1CCCC[C@H]1C(=O)O |
SMILES |
C=CC1CCCCC1C(=O)O |
SMILES canónico |
C=CC1CCCCC1C(=O)O |
Sinónimos |
Cyclohexanecarboxylic acid, 2-ethenyl-, trans- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6-Difluoro-2-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B60681.png)
![2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline](/img/structure/B60682.png)
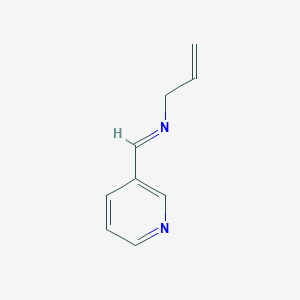
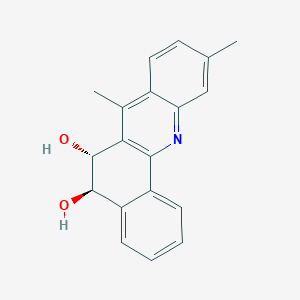


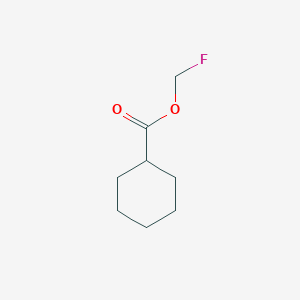
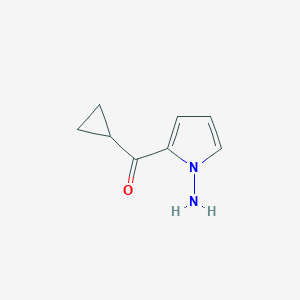

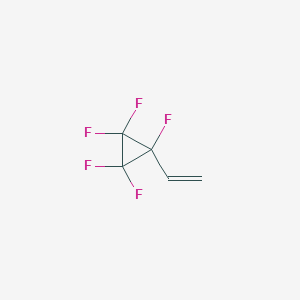
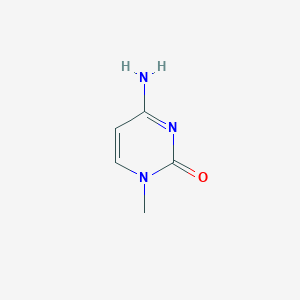
![(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[3-(1H-pyrazol-4-yl)phenyl]methyl]-1,3-diazepan-2-one](/img/structure/B60705.png)
